molecular formula C15H15FN2O2 B1397261 Ethyl 3-amino-4-(4-fluoroanilino)benzoate CAS No. 1219960-30-1

Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Cat. No.: B1397261
CAS No.: 1219960-30-1
M. Wt: 274.29 g/mol
InChI Key: RDRZIYFOUWIEOV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-fluoroanilino)benzoate is an organic compound with the molecular formula C₁₅H₁₅FN₂O₂ It is characterized by the presence of an ethyl ester group, an amino group, and a fluoroanilino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate typically involves a multi-step process:

    Nitration and Reduction: The starting material, ethyl 4-aminobenzoate, undergoes nitration to form ethyl 4-nitrobenzoate. This intermediate is then reduced to yield ethyl 4-aminobenzoate.

    Fluoroaniline Coupling: The amino group of ethyl 4-aminobenzoate is coupled with 4-fluoroaniline under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize output and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted benzoates.

Scientific Research Applications

Ethyl 3-amino-4-(4-fluoroanilino)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-fluoroanilino)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-4-(4-fluoroanilino)benzoate can be compared with similar compounds like:

    Ethyl 4-aminobenzoate: Lacks the fluoroanilino group, resulting in different chemical and biological properties.

    4-Fluoroaniline: Lacks the benzoate ester group, leading to distinct reactivity and applications.

    Para-aminobenzoic acid (PABA): A structurally related compound with significant differences in biological activity and industrial use.

Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in its simpler analogs.

Properties

IUPAC Name

ethyl 3-amino-4-(4-fluoroanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-15(19)10-3-8-14(13(17)9-10)18-12-6-4-11(16)5-7-12/h3-9,18H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRZIYFOUWIEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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